9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Overview
Description
9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves several steps. One common method includes the reaction of 9-chloro-1-nitroacridine with a CH-acid such as malononitrile, ethyl cyanoacetate, or ethyl malonate, followed by the reduction of the nitro group . Another approach involves the reaction of 1-amino-10-methylacridone with phosphorus pentachloride (PCl5) and a CH-acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It can be used in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with specific molecular targets. For example, acridine derivatives are known to intercalate with DNA, inhibiting the function of enzymes like topoisomerase and telomerase . This interaction disrupts the replication and transcription processes, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to 9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties.
Triazoloacridone: Another compound with potential anticancer activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Used in clinical studies for its biological activity. What sets this compound apart is its unique structural features, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
9-(furan-2-yl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c29-19-7-3-6-17(13-19)25-26-20-8-2-1-5-16(20)10-11-21(26)28-22-14-18(15-23(30)27(22)25)24-9-4-12-31-24/h1-13,18,25,28-29H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBAREWRHWTZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC(=CC=C4)O)C5=CC=CC=C5C=C3)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.